![molecular formula C16H10FNO3 B2731738 2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 339106-83-1](/img/structure/B2731738.png)
2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a complex organic molecule that contains a fluorophenyl group and a carboxylic acid group. It’s likely used in the field of organic chemistry as an intermediate for the synthesis of other compounds .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR, and MS .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and functional groups. For instance, boronic acid derivatives are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, 4-Fluorophenylacetic acid is described as a white shiny crystalline powder or flakes .Aplicaciones Científicas De Investigación
Disposition and Metabolism
The study of the disposition and metabolism of compounds related to 2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid provides insights into their pharmacokinetic properties. For instance, the metabolism of a novel orexin receptor antagonist, SB-649868, involving 2-(4-Fluorophenyl) moieties, highlights the compound's elimination pathways and the formation of metabolites through oxidative processes. This information is crucial for understanding the pharmacological effects and safety profiles of related compounds (Renzulli et al., 2011).
Chemotherapy Efficacy in Cancer Treatment
Compounds with a 4-Fluorophenyl group have been explored for their efficacy in chemotherapy regimens. For example, the effectiveness of oxaliplatin, raltitrexed, 5-fluorouracil, and folinic acid combination chemotherapy during preoperative radiation therapy for locally advanced rectal cancer demonstrates the potential of fluorinated compounds in enhancing treatment outcomes (Avallone et al., 2006).
Assessment of Cellular Proliferation in Tumors
The application of fluorinated compounds, such as 18F-ISO-1, in assessing cellular proliferation by PET imaging in patients with malignant neoplasms, underscores their role in diagnostic oncology. These studies facilitate the evaluation of tumor aggressiveness and response to therapy, providing a basis for personalized treatment planning (Dehdashti et al., 2013).
Prognostic Value in Chemotherapy
Investigations into the prognostic value of tumoral markers, such as thymidylate synthase, in the context of fluorouracil-based chemotherapy for metastatic colorectal cancer patients, reveal the intricate relationship between molecular markers and treatment efficacy. These studies provide insights into the mechanisms through which fluorinated compounds exert their therapeutic effects, aiding in the optimization of chemotherapy regimens (Etienne et al., 2002).
Folate Metabolism in Chemotherapy
The role of folinic acid, a form of folic acid, in modulating the effects of fluorouracil during chemotherapy underscores the importance of folate metabolism in cancer treatment. Studies on folate nephropathy during high-dose folinic acid and 5-fluorouracil chemotherapy highlight the need to understand the metabolic interactions and potential side effects of fluorinated chemotherapy agents to ensure patient safety and treatment efficacy (Metz-Kurschel et al., 1990).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3/c17-10-5-7-11(8-6-10)18-9-14(16(20)21)12-3-1-2-4-13(12)15(18)19/h1-9H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHTXBJIHXPIMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.